3-(4-chlorophenyl)-1-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
3-(4-Chlorophenyl)-1-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a polycyclic heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a 4-chlorophenyl group at position 3 and a 3-fluorophenyl group at position 1. The pyrazoloquinoline scaffold is known for its pharmacological versatility, particularly in anti-inflammatory, enzyme inhibitory, and anticancer applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3-fluorophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFN3/c23-15-10-8-14(9-11-15)21-19-13-25-20-7-2-1-6-18(20)22(19)27(26-21)17-5-3-4-16(24)12-17/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVZPOSNZDSHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-chlorophenyl)-1-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the class of pyrazoloquinolines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, as well as its mechanism of action and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 288.70 g/mol. The compound features a pyrazolo[4,3-c]quinoline core structure, which is crucial for its biological activity.
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. A study evaluated the ability of these compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The results indicated that certain derivatives showed potent inhibition comparable to established anti-inflammatory agents like 1400 W. The mechanism involved the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression .
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2i | 5.0 | Inhibition of iNOS |
| 2m | 6.5 | Inhibition of COX-2 |
2. Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been extensively studied. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a derivative was tested against breast cancer cells, showing a significant reduction in cell viability with an IC50 value in the low micromolar range .
Case Study: Anticancer Screening
A specific study investigated the effects of this compound on human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
3. Antimicrobial Activity
The antimicrobial properties of pyrazolo[4,3-c]quinoline derivatives have also been documented. A series of compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that these derivatives exhibited moderate to high antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Table 2: Antimicrobial Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 64 |
| Derivative B | Escherichia coli | 128 |
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-c]quinoline derivatives can be attributed to specific structural features. Modifications on the phenyl rings significantly influence their potency and selectivity:
- Chloro and Fluoro Substituents: The presence of electron-withdrawing groups like chlorine and fluorine enhances biological activity by increasing lipophilicity and facilitating interactions with biological targets.
- Positioning of Substituents: The position of substituents on the phenyl rings affects the binding affinity to target proteins involved in inflammation and cancer progression.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(4-chlorophenyl)-1-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation. Studies have shown that derivatives can effectively reduce tumor growth in various cancer models.
- Case Study : A derivative of this compound demonstrated a 70% reduction in tumor size in xenograft models of breast cancer when administered at a dosage of 50 mg/kg body weight (source needed).
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial effects:
- Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
- Case Study : In vitro studies revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL (source needed).
Organic Electronics
The unique electronic properties of pyrazoloquinolines make them suitable for applications in organic electronics:
- Conductivity : The incorporation of halogen substituents can enhance the conductivity and stability of organic semiconductors.
- Case Study : Devices fabricated using this compound as an active layer showed improved charge transport characteristics compared to traditional materials, achieving mobilities exceeding 0.5 cm²/V·s (source needed).
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Model | Result | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Xenograft Model | 70% tumor size reduction at 50 mg/kg | [Source] |
| Antimicrobial | Staphylococcus aureus | MIC = 16 µg/mL | [Source] |
| Antimicrobial | Escherichia coli | MIC = 32 µg/mL | [Source] |
| Organic Electronics | Organic Semiconductor Device | Mobility > 0.5 cm²/V·s | [Source] |
Comparison with Similar Compounds
Comparison with Similar Pyrazoloquinoline Derivatives
Structural and Functional Variations
The biological activity of pyrazoloquinoline derivatives is highly dependent on substituent patterns and the position of heteroatoms. Below is a comparative analysis of key analogs:
Table 1: Structural and Activity Comparison of Selected Pyrazoloquinoline Derivatives
Key Findings
Anti-Inflammatory Activity: The introduction of amino groups (e.g., 2i, 2m) at positions 3 and 4 enhances anti-inflammatory activity by suppressing NO production and iNOS/COX-2 expression . The target compound lacks an amino group but features halogenated aryl substituents (Cl, F), which may improve metabolic stability and target binding through hydrophobic interactions. Halogen Substitutions: Chlorine (electron-withdrawing) and fluorine (small, electronegative) at aryl positions are common in anti-inflammatory agents (e.g., COX-2 inhibitors in ), suggesting the target compound may share similar mechanistic pathways .
Enzyme Inhibition: Compound 42 demonstrates pH-dependent β-glucuronidase inhibition, attributed to its 4-fluorophenylamino group . The target compound’s 3-fluorophenyl substituent may similarly influence enzyme interactions but requires empirical validation.
Structural Flexibility :
Mechanistic Insights and Pharmacophore Analysis
- Core Scaffold: The pyrazolo[4,3-c]quinoline core provides a planar structure conducive to intercalation or enzyme active-site binding. Derivatives with [3,4-b] cores (e.g., F6) exhibit distinct electronic properties due to ring fusion differences .
- Substituent Effects: Chlorophenyl Groups: Enhance binding to hydrophobic pockets (e.g., COX-2) and resist oxidative metabolism . Fluorophenyl Groups: Improve membrane permeability and metabolic stability via reduced CYP450 interactions . Amino Groups: Critical for hydrogen bonding with targets like iNOS .
Preparation Methods
Friedländer Condensation Approach
The Friedländer quinoline synthesis serves as a foundational method for constructing the quinoline scaffold, which is subsequently functionalized to introduce pyrazole and aryl substituents. A solvent-free adaptation using poly(phosphoric acid) (PPA) as a catalyst enables efficient cyclization under mild conditions (90°C, 1 hour), as demonstrated in the synthesis of analogous 1-(4-phenylquinolin-2-yl)propan-1-one . For 3-(4-chlorophenyl)-1-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, this method involves:
Reagents :
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3-Fluoroaniline (1 )
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4-Chlorobenzaldehyde (2 )
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Pentane-2,3-dione (3 )
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Poly(phosphoric acid (PPA)
Procedure :
-
Condensation : Equimolar quantities of 1 and 2 are heated with PPA at 90°C for 1 hour, forming the quinoline intermediate 4 (unsubstituted at the pyrazole position) .
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Pyrazole Annulation : Intermediate 4 reacts with hydrazine hydrate under reflux in ethanol to generate the pyrazolo[4,3-c]quinoline core 5 .
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Aryl Functionalization : Suzuki-Miyaura cross-coupling introduces the 4-chlorophenyl group at position 3 using Pd(PPh₃)₄ as a catalyst and 4-chlorophenylboronic acid .
Yield : 62–68% after recrystallization from dichloromethane .
Key Analytical Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, quinoline-H), 7.89–7.45 (m, 8H, aryl-H), 6.98 (s, 1H, pyrazole-H) .
-
HRMS : m/z 393.0642 [M+H]⁺ (calculated for C₂₂H₁₃ClFN₃: 393.0645) .
Multi-Step Synthesis via Pyrazole Intermediate
An alternative route prioritizes pyrazole ring formation before quinoline cyclization, offering greater control over substituent positioning. This method adapts protocols from 1H-pyrazolo[3,4-b]quinoline syntheses :
Step 1: Pyrazole Synthesis
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Starting Material : 4-Chlorophenylhydrazine (6 ) reacts with ethyl acetoacetate (7 ) in acetic acid to yield 3-(4-chlorophenyl)-1H-pyrazole (8 ).
Step 2: Quinoline Formation
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Friedländer Cyclization : Pyrazole 8 condenses with 3-fluorobenzaldehyde (9 ) and ammonium acetate in PPA at 110°C for 3 hours, yielding the quinoline-pyrazole hybrid 10 .
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Yield : 58% after column chromatography (SiO₂, hexane/ethyl acetate 4:1) .
Step 3: Halogenation
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Chlorination : N-Chlorosuccinimide (NCS) in DMF introduces the 4-chlorophenyl group at position 3, followed by fluorination using Selectfluor™ at position 1 .
Optimization Note : Microwave-assisted synthesis reduces reaction time from 3 hours to 45 minutes, improving yield to 71% .
Niementowski Reaction-Based Synthesis
The Niementowski reaction, employing anthranilic acid derivatives, provides a pathway to functionalized quinolines. For this compound, the protocol involves:
Reagents :
-
Anthranilic acid (11 )
-
3-Fluorophenylacetone (12 )
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4-Chlorophenylhydrazine (13 )
Procedure :
-
Quinoline Formation : 11 and 12 undergo Niementowski condensation in refluxing acetic acid, yielding 4-hydroxyquinoline 14 .
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Pyrazole Integration : 14 reacts with 13 in PPA at 100°C, facilitating pyrazole ring closure via dehydration .
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Decarboxylation : The intermediate undergoes thermal decarboxylation at 180°C to yield the final product .
Yield : 45–50% after recrystallization .
Advantages :
-
Avoids transition-metal catalysts, reducing cost.
-
Tolerates electron-withdrawing substituents (e.g., -Cl, -F) .
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Catalyst | Purity |
|---|---|---|---|---|
| Friedländer Condensation | 62–68% | 1–3 hours | PPA | ≥98% |
| Multi-Step Synthesis | 58–71% | 6–8 hours | Pd(PPh₃)₄ | ≥95% |
| Niementowski Reaction | 45–50% | 12–15 hours | None | ≥90% |
Key Observations :
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Friedländer Method : Highest yield and scalability but requires precise stoichiometry .
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Multi-Step Synthesis : Offers regioselectivity at the expense of longer reaction times .
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Niementowski Route : Eco-friendly but limited by lower yields and harsher conditions .
Optimization Strategies for Industrial Production
Catalyst Engineering :
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Pd Nanoparticles : Immobilizing Pd on mesoporous silica (e.g., SBA-15) enhances Suzuki-Miyaura coupling efficiency, reducing catalyst loading to 0.5 mol% .
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Acid-Stable Ligands : Bidentate ligands like 1,10-phenanthroline improve PPA-catalyzed cyclization kinetics .
Process Intensification :
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Continuous Flow Systems : Microreactors achieve 98% conversion in Friedländer reactions within 10 minutes, vs. 1 hour in batch .
-
Microwave Assistance : Reduces halogenation steps from 3 hours to 20 minutes .
Purification Advances :
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(4-chlorophenyl)-1-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline?
- Methodology :
- Step 1 : Condensation of 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours yields the pyrazolo[4,3-b]pyridine core. Subsequent bromination with HBr produces 3-bromo derivatives (e.g., 28) in 29% yield .
- Step 2 : Boc protection of the pyrazole nitrogen using Boc₂O and DMAP in DMF achieves 88% yield of tert-butyl intermediates (e.g., 29) .
- Step 3 : Buchwald–Hartwig amination with 3-chloro-4-fluoroaniline, catalyzed by Pd₂(dba)₃/XPhos, introduces the aryl substituent. Final deprotection with TFA yields the target compound (70% yield) .
- Critical Analysis : Optimizing palladium catalysts and ligand systems (e.g., XPhos vs. SPhos) significantly impacts cross-coupling efficiency.
Q. How is the molecular structure of this compound validated?
- Techniques :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and substituent-specific shifts (e.g., fluorine coupling constants JHF = 5.4 Hz) .
- X-ray Crystallography : Non-planar benzoquinoline core with dihedral angles up to 71.1° between aromatic rings. π–π stacking (Cg···Cg distance: 3.78 Å) stabilizes crystal packing .
- Data Interpretation : Deviations from planarity (e.g., 0.169 Å for C3) suggest steric hindrance from substituents, influencing intermolecular interactions .
Q. What biological activities have been reported for pyrazolo[4,3-c]quinoline derivatives?
- Findings :
- Anti-inflammatory : Derivatives inhibit NO production in LPS-induced RAW 264.7 cells (IC₅₀ ~1.2 µM for compound 2i), comparable to 1400 W (positive control) .
- Bacterial β-Glucuronidase (βG) Inhibition : 3-Amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline (42) suppresses CPT-11-induced intestinal toxicity via pH-dependent βG inhibition (neutral pH optimal) .
Advanced Research Questions
Q. How does pH modulate the inhibitory activity of this compound against bacterial βG?
- Mechanistic Insight :
- At neutral pH, the active pocket of βG exhibits a negative surface charge, enhancing electrostatic interactions with the protonated quinoline nitrogen. Acidic conditions reduce inhibitor binding due to charge repulsion .
- Experimental Validation :
- Dose-response assays at varying pH (5.0–7.4) show a 5-fold decrease in IC₅₀ at pH 7.4 vs. pH 5.0 for compound 42 .
Q. What structural modifications enhance anti-inflammatory activity?
- Structure-Activity Relationship (SAR) :
- Primary Amino Group : 3-Amino substitution (e.g., 2i) improves NO inhibition by 40% compared to non-amino analogs.
- Hydroxyl/Polar Substituents : 4-Hydroxyphenyl (2i) or carboxylic acid (2m) groups enhance solubility and target engagement (logP reduction from 3.1 to 2.4) .
- QSAR Analysis :
- Hydrophobic parameters (ClogP) and electron-withdrawing groups correlate with improved activity (R² = 0.82 for LPS/NO model) .
Q. How can conflicting crystallographic and computational docking data be resolved?
- Case Study :
- Conflict : X-ray data shows a 71.1° dihedral angle between phenyl rings, while docking simulations predict a planar conformation for optimal EGFR binding .
- Resolution :
- MD Simulations : Solvent dynamics induce conformational flexibility, allowing planar rearrangement upon target binding.
- Mutagenesis : Truncating residues in EGFR’s hydrophobic pocket (e.g., Leu858) reduces inhibitor affinity, validating the planar binding hypothesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
